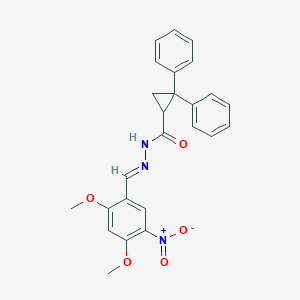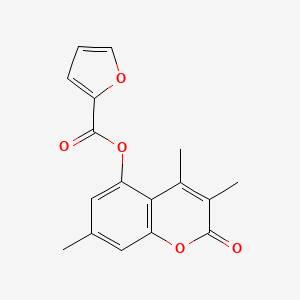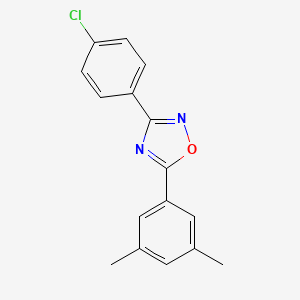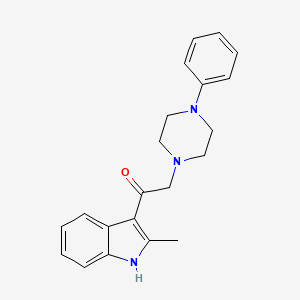
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide, also known as dicamba, is a selective herbicide commonly used to control broadleaf weeds in agricultural settings. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
作用機序
Dicamba works by disrupting the growth and development of plants. It is a synthetic auxin, a type of plant hormone that regulates growth and development. Dicamba mimics the natural auxin indole-3-acetic acid (IAA) and binds to the same receptors in plants. However, 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide is more stable than IAA and can persist in plants for longer periods of time, leading to abnormal growth and eventually death.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause cell elongation, cell division, and changes in gene expression. It can also affect the production of proteins and other important molecules in plants.
実験室実験の利点と制限
Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific growth responses in plants and to study the effects of growth regulators on plant physiology. However, it is important to note that 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide can be toxic to some plant species at high concentrations, and care should be taken when using it in experiments.
将来の方向性
There are many potential future directions for research on 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide. One area of interest is the development of this compound-resistant crops, which would allow farmers to use this compound more effectively as a herbicide. Another area of interest is the development of new synthetic auxins that are more effective and less toxic than this compound. Additionally, there is ongoing research into the environmental impacts of this compound and its potential effects on non-target species.
合成法
Dicamba is synthesized through a multistep process that involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-3,5-dichloro-4-hydroxybenzoic acid. This intermediate is then converted to the final product, 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide, through a reaction with acetic anhydride and a base.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its effects on plants. It is commonly used in agricultural settings to control broadleaf weeds in crops such as soybeans, cotton, and corn. In addition to its use as a herbicide, 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide has also been studied for its potential as a growth regulator in plants.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c15-8-1-3-10(4-2-8)21-7-13(19)18-9-5-11(16)14(20)12(17)6-9/h1-6,20H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAVAFPVCBJVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)